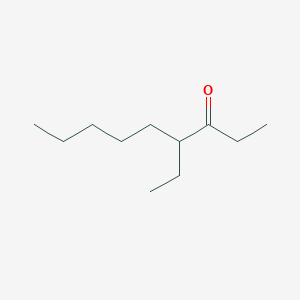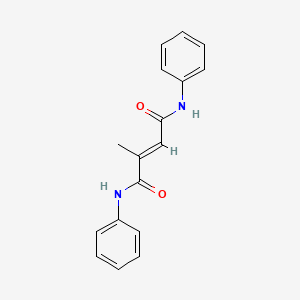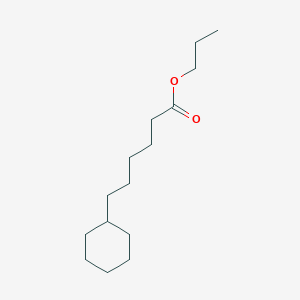
Propyl 6-cyclohexylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 6-cyclohexylhexanoate is an organic compound with the molecular formula C15H28O2. It is an ester formed from the reaction between propyl alcohol and 6-cyclohexylhexanoic acid. This compound is known for its unique structural properties, which include a cyclohexyl ring and a long aliphatic chain, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl 6-cyclohexylhexanoate can be synthesized through esterification, where 6-cyclohexylhexanoic acid reacts with propyl alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous addition of 6-cyclohexylhexanoic acid and propyl alcohol, along with the acid catalyst, under controlled temperature and pressure conditions. The ester is then purified through distillation and other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Propyl 6-cyclohexylhexanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield 6-cyclohexylhexanoic acid and propyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: 6-cyclohexylhexanoic acid and propyl alcohol.
Reduction: 6-cyclohexylhexanol and propanol.
Oxidation: Various carboxylic acids and ketones.
Aplicaciones Científicas De Investigación
Propyl 6-cyclohexylhexanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems due to its structural similarity to certain natural esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of propyl 6-cyclohexylhexanoate involves its interaction with specific molecular targets, primarily through ester bonds. In biological systems, it can undergo hydrolysis to release the active components, which then interact with cellular pathways. The cyclohexyl ring and aliphatic chain contribute to its hydrophobic interactions, influencing its solubility and distribution within biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-cyclohexylhexanoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 6-cyclohexylhexanoate: Contains a methyl group, making it less bulky compared to propyl 6-cyclohexylhexanoate.
Butyl 6-cyclohexylhexanoate: Has a butyl group, making it more hydrophobic and bulkier
Uniqueness
This compound is unique due to its specific balance of hydrophobicity and molecular size, which makes it suitable for various applications where other esters might not be as effective. Its structural properties allow for specific interactions in both chemical and biological systems, making it a versatile compound for research and industrial use .
Propiedades
Número CAS |
6282-61-7 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
propyl 6-cyclohexylhexanoate |
InChI |
InChI=1S/C15H28O2/c1-2-13-17-15(16)12-8-4-7-11-14-9-5-3-6-10-14/h14H,2-13H2,1H3 |
Clave InChI |
NLMCOVQIBUWMNC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CCCCCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


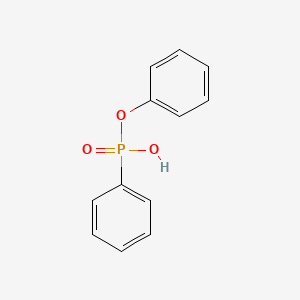
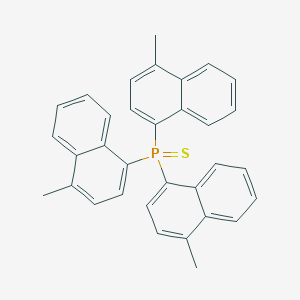
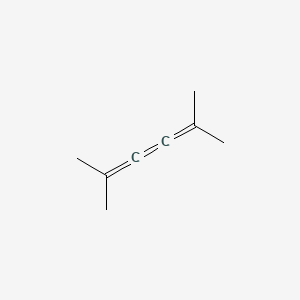
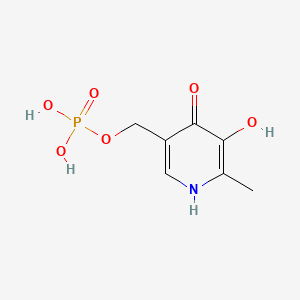
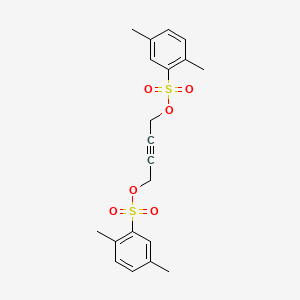
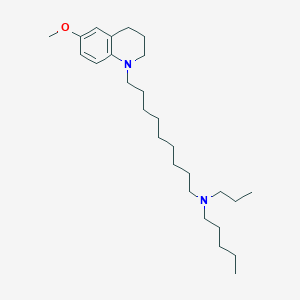
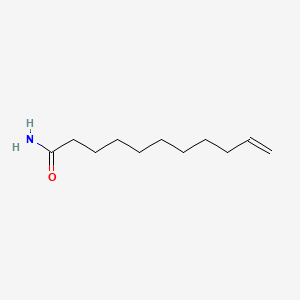
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
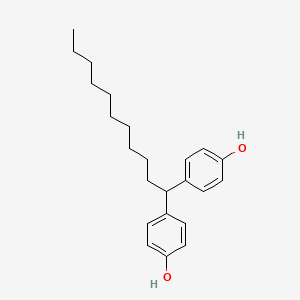
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)

